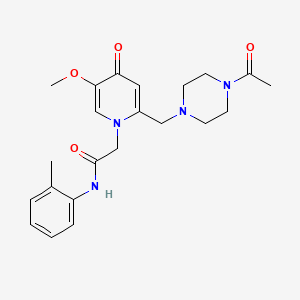![molecular formula C15H12F3NO2 B11238489 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 200630-43-9](/img/structure/B11238489.png)
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is a Schiff base, characterized by a carbon-nitrogen double bond (–CH=N–), formed through the nucleophilic addition reaction between amines and aldehydes or ketones . Schiff bases are known for their stability and straightforward synthesis, making them compounds of interest in various fields .
Preparation Methods
The synthesis of 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-methoxy-5-(trifluoromethyl)aniline . The reaction is typically carried out by refluxing a mixture of the two reactants in ethanol. For example, a solution containing 38.0 mg (0.25 mmol) of 2-hydroxy-5-methoxybenzaldehyde in 15 mL of ethanol is mixed with a solution containing 47.7 mg (0.25 mmol) of 2-methoxy-5-(trifluoromethyl)aniline in 15 mL of ethanol . The mixture is then refluxed to yield the desired Schiff base compound.
Chemical Reactions Analysis
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can interfere with biological processes such as DNA replication and enzyme activity . The Schiff base structure allows it to act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
Comparison with Similar Compounds
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other similar Schiff base compounds, such as:
2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2-methoxy-6-((E)-{[4-methylphenyl]imino}methyl)phenol: This compound has a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties .
Properties
CAS No. |
200630-43-9 |
|---|---|
Molecular Formula |
C15H12F3NO2 |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-7-2-4-10(14(13)20)9-19-12-6-3-5-11(8-12)15(16,17)18/h2-9,20H,1H3 |
InChI Key |
MSXNCMOBVGOLPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238459.png)
![N-(4-acetylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11238462.png)
![6-chloro-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11238470.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11238483.png)
![N-[2-(diethylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238487.png)

![2-[{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B11238502.png)
![2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11238508.png)
